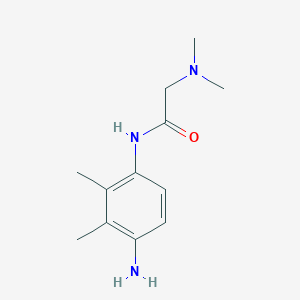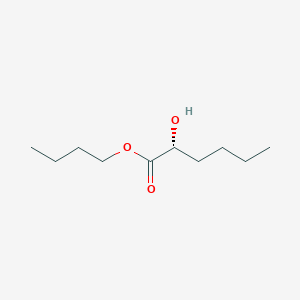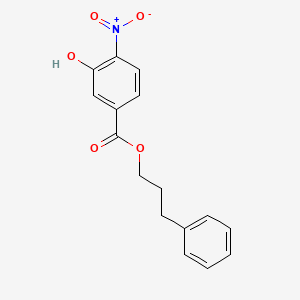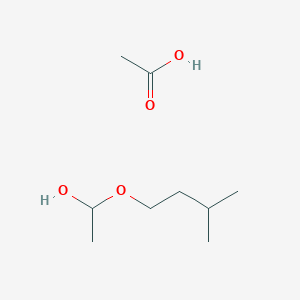
Acetic acid;1-(3-methylbutoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1-(3-methylbutoxy)ethanol is a chemical compound with the molecular formula C8H16O3. It is an ester formed from acetic acid and 1-(3-methylbutoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(3-methylbutoxy)ethanol typically involves the esterification reaction between acetic acid and 1-(3-methylbutoxy)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Acetic acid;1-(3-methylbutoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol and acetic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Acetic acid;1-(3-methylbutoxy)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
作用機序
The mechanism of action of acetic acid;1-(3-methylbutoxy)ethanol involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release acetic acid and 1-(3-methylbutoxy)ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Acetic acid;1-(2-methylbutoxy)ethanol
- Acetic acid;1-(4-methylbutoxy)ethanol
- Acetic acid;1-(3-ethylbutoxy)ethanol
Uniqueness
Acetic acid;1-(3-methylbutoxy)ethanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
730977-98-7 |
|---|---|
分子式 |
C9H20O4 |
分子量 |
192.25 g/mol |
IUPAC名 |
acetic acid;1-(3-methylbutoxy)ethanol |
InChI |
InChI=1S/C7H16O2.C2H4O2/c1-6(2)4-5-9-7(3)8;1-2(3)4/h6-8H,4-5H2,1-3H3;1H3,(H,3,4) |
InChIキー |
GFIJZXFHJHTHDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


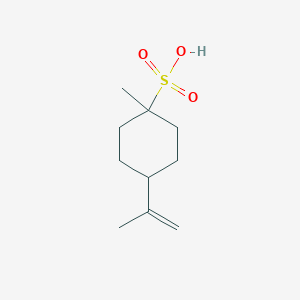
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)
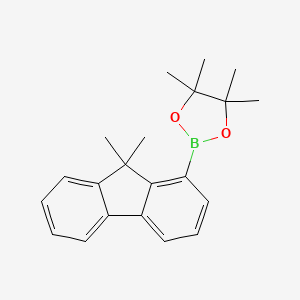
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
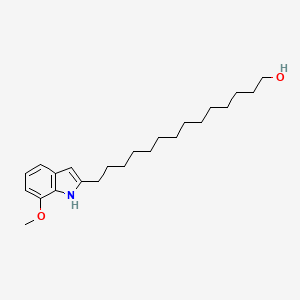
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
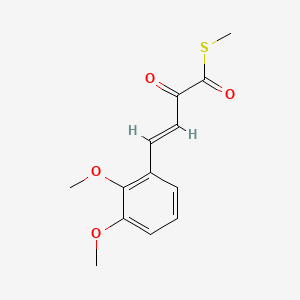
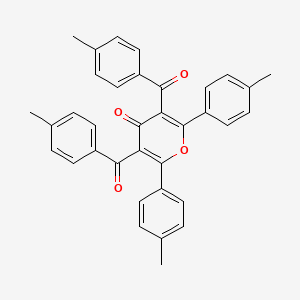
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)
